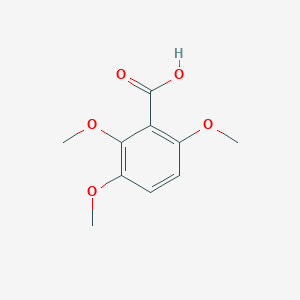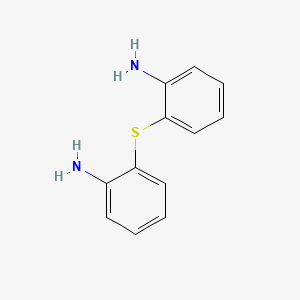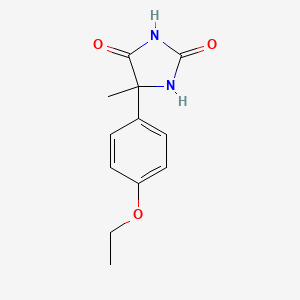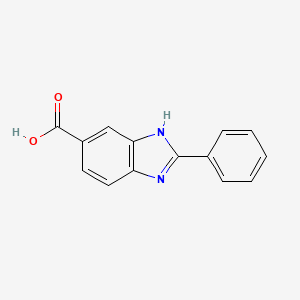
2-Methyl-3-morpholin-4-ylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-morpholin-4-ylpropanoic acid (MMP) is a molecule with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol1. It has been receiving attention due to its potential applications in various fields of research and industry1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid.Molecular Structure Analysis
The molecular structure of 2-Methyl-3-morpholin-4-ylpropanoic acid consists of 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, 1 hydroxyl group, and 1 aliphatic ether2.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Methyl-3-morpholin-4-ylpropanoic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-morpholin-4-ylpropanoic acid include a molecular weight of 173.21 g/mol, XLogP3-AA of -2.3, 1 hydrogen bond donor count, 4 hydrogen bond acceptor count, 3 rotatable bond count, topological polar surface area of 49.8 Ų, heavy atom count of 12, and a complexity of 1543.Aplicaciones Científicas De Investigación
Synthesis and Application in Organic Chemistry
2-Methyl-3-morpholin-4-ylpropanoic acid and its derivatives find extensive application in organic synthesis, showcasing the versatility of morpholine-based compounds. Kumar et al. (2007) elucidated a potent antimicrobial synthesis pathway that includes arecoline derivatives, demonstrating the compound's foundational role in creating potent antimicrobials through a nine-step synthesis with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007). Similarly, Obushak et al. (2007) highlighted the compound's utility in synthesizing thiazol-4-ones, a chemical reaction foundational for developing pharmaceuticals with potential antibacterial and antifungal properties (Obushak, Karpyak, Ostapiuk, & Matiychuk, 2007).
Pharmaceutical and Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of 2-Methyl-3-morpholin-4-ylpropanoic acid have been investigated for their pharmacological potentials, such as xanthine oxidase inhibition and anti-inflammatory activities. Šmelcerović et al. (2013) discovered that certain cyclodidepsipeptides derived from morpholine-diones significantly inhibited xanthine oxidase activity and suppressed nuclear factor κB activation, suggesting potential applications in treating gout and inflammatory conditions (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013). This indicates a promising avenue for new drug development focusing on non-purine xanthine oxidase inhibitors.
Antifungal and Antimicrobial Activities
Further exploring its antimicrobial potential, Bushuieva et al. (2022) conducted a study on the mutagenic effects and predicted carcinogenicity of a derivative, aiming to develop a new drug with antifungal activity. This research underlines the compound's relevance in creating safer antimicrobial and antifungal veterinary drugs, emphasizing the necessity for innovative approaches in combating microbial resistance (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of 2-Methyl-3-morpholin-4-ylpropanoic acid.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of 2-Methyl-3-morpholin-4-ylpropanoic acid.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.
Propiedades
IUPAC Name |
2-methyl-3-morpholin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBNXJIZUXXODH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-morpholin-4-ylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)



![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)
